(R)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of benzo[b][1,4]dioxine, which is a type of dioxin . Dioxins are a group of chemically-related compounds that are persistent environmental pollutants (POPs) . They are mostly by-products of various industrial processes .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives have been synthesized through various methods . For instance, one method involves a three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile .Molecular Structure Analysis
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. It also contains a benzo[b][1,4]dioxine ring, which is a type of dioxin . The exact structure would depend on the positions of these rings and the other groups in the molecule.Physical And Chemical Properties Analysis
Dioxins are virtually insoluble in water but have a relatively high solubility in lipids . They tend to associate with organic matter such as plankton, plant leaves, and animal fat .科学的研究の応用
Molecular Interaction Studies
- Molecular Interaction with CB1 Cannabinoid Receptor : This compound has been studied for its interaction with the CB1 cannabinoid receptor. Using molecular orbital methods, conformational analysis identified distinct conformations and developed unified pharmacophore models for CB1 receptor ligands. This research provides insights into the steric binding interaction of the compound with the receptor (Shim et al., 2002).
Synthesis and Characterization
Synthesis of Analog Compounds : Research has been conducted on the synthesis of related compounds, like N-(pyridin-4-yl) piperazine-1-carboxamide hydrochloride, which have applications in treating central nervous system disorders. This involves optimization of reaction conditions and achieving high purity and yield, which is crucial for pharmaceutical applications (Wei et al., 2016).
Synthesis of Novel Compounds with Biological Activities : Another study reported the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines from 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide, demonstrating the use of microwave-assisted reaction conditions for higher yields and shorter times (Youssef et al., 2012).
Pharmacological Research
Antitubercular Activity : Research into dihydropyridines with carboxamides in specific positions has shown potential for anti-tuberculosis activity. Synthesizing new DHPs and testing them against Mycobacterium tuberculosis could lead to new treatments for this disease (Amini et al., 2008).
Inverse Agonist at Cannabinoid CB1 Receptor : A study on R(+)-[2,3-dihydro-5-methyl-3-[(morpholinyl)methyl]pyrrolo[1,2,3-de]-1,4-benzoxazin-yl]-(1-napthalenyl)methanone mesylate (WIN 55,212-2) and a related compound showed that the latter acts as an inverse agonist at the human cannabinoid CB1 receptor, a significant finding for understanding cannabinoid receptor pharmacology (Landsman et al., 1997).
Other Applications
Cascade Transformations in Chemical Synthesis : Studies on the reaction of 3-(2-aminophenylamino)-5,5-dimethyl-2-cyclohexen-1-one with various reactants led to the discovery of new chemical transformations, demonstrating potential in developing novel synthetic pathways (Ukhin et al., 2015).
Novel Syntheses for Radiopharmaceuticals : The synthesis of specific benzamides, such as (S)-2-Hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, has been reported, highlighting methods for producing precursors of radiopharmaceuticals (Bobeldijk et al., 1990).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[(3R)-pyrrolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3.ClH/c16-13(15-10-3-4-14-8-10)9-1-2-11-12(7-9)18-6-5-17-11;/h1-2,7,10,14H,3-6,8H2,(H,15,16);1H/t10-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGDKTJVGAATQS-HNCPQSOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC(=O)C2=CC3=C(C=C2)OCCO3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1NC(=O)C2=CC3=C(C=C2)OCCO3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。